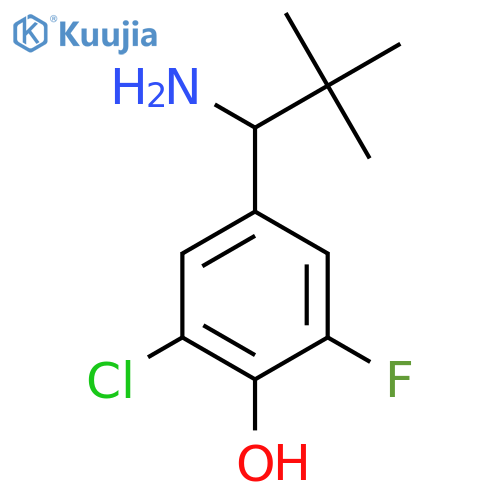Cas no 2168674-91-5 (4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol)

2168674-91-5 structure
商品名:4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
- 2168674-91-5
- EN300-1277020
-
- インチ: 1S/C11H15ClFNO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
- InChIKey: JMJVQDRLMZRXSX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CC(=C1)C(C(C)(C)C)N)F)O
計算された属性
- せいみつぶんしりょう: 231.0826200g/mol
- どういたいしつりょう: 231.0826200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 46.2Ų
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277020-50mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 50mg |
$1008.0 | 2023-10-01 | ||
| Enamine | EN300-1277020-2500mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 2500mg |
$2351.0 | 2023-10-01 | ||
| Enamine | EN300-1277020-0.05g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.05g |
$768.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-0.1g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.1g |
$804.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-1.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 1g |
$914.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-2.5g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 2.5g |
$1791.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-0.25g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.25g |
$840.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-0.5g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.5g |
$877.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-10.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 10g |
$3929.0 | 2023-05-23 | ||
| Enamine | EN300-1277020-250mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 250mg |
$1104.0 | 2023-10-01 |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
2168674-91-5 (4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 624-75-9(Iodoacetonitrile)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量